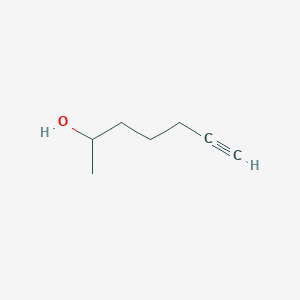

6-Heptyn-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Heptyn-1-ol” is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular formula for “6-Heptyn-1-ol” is C7H12O, with a molecular weight of 112.17 . For “2-Heptyn-1-ol”, the molecular formula is also C7H12O .Physical And Chemical Properties Analysis

“6-Heptyn-1-ol” is a liquid at room temperature. It has a density of 0.9±0.1 g/cm³. Its boiling point is 174.3±23.0 °C at 760 mmHg. It has a flash point of 92.8±14.9 °C .Wissenschaftliche Forschungsanwendungen

Peroxyl-Radical-Scavenging Activity

6-Heptyn-2-ol exhibits significant peroxyl-radical-scavenging activity, as found in a study by Stobiecka et al. (2016). This activity is comparable to linalool, a prominent antioxidant among monoterpene alcohols. The study used fluorimetric and colorimetric assays to evaluate this property, highlighting the compound's potential as an antioxidant in various applications (Stobiecka et al., 2016).

Enzyme-Catalyzed Lactonization

Henkel et al. (1994) synthesized (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide through an enzyme-catalyzed enantioselective lactonization process. This methodology underscores the use of 6-heptyn-2-ol derivatives in precise, enzyme-driven chemical syntheses, useful in creating specific, high-purity chemical products (Henkel et al., 1994).

Alarm Pheromone in Formica Species

Duffield et al. (1977) identified 6-Methyl-5-hepten-2-ol as a component in the mandibular gland secretions of Formica species, functioning as an alarm pheromone. This discovery highlights the role of such compounds in biological communication and could be relevant for studying insect behavior or developing pest control strategies (Duffield et al., 1977).

Anti-HIV Activity of HEPT Derivatives

The anti-HIV activity of 1-[2-hydroxyethoxy-methyl]-6-(phenylthio) thymine (HEPT) derivatives, which include structures related to 6-heptyn-2-ol, was analyzed using neural networks in a study by Douali et al. (2003). This research contributes to understanding the molecular interactions and efficacy of these compounds against HIV-1, showcasing the medicinal chemistry applications of such derivatives (Douali et al., 2003).

Biocatalysis in Organic Chemistry

Klempier et al. (1990) demonstrated the use of 6-heptyn-2-ol derivatives in biocatalysis, particularly in the synthesis of chiral cyclobutane and -pentane systems. This study highlights the role of such compounds in facilitating enantioselective reactions, a critical aspect of modern organic synthesis (Klempier et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

hept-6-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVYQHRAOICJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Heptyn-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)